4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGATUBGCDBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidine
The piperidine core is functionalized via reductive amination between piperidine-3-carboxylic acid and 3,5-difluorobenzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C achieves a 78% yield of the secondary amine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) |
| Temperature | 0°C → 25°C (gradient) |
| Yield | 78% |
Carboxylic Acid Activation
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM), forming a mixed anhydride. Subsequent reaction with thiomorpholine in tetrahydrofuran (THF) at −20°C furnishes the amide bond.
Thiomorpholine Ring Formation
Thiomorpholine is synthesized via cyclization of 2-mercaptoethylamine with 1,2-dibromoethane under basic conditions (K₂CO₃ in ethanol). The reaction proceeds at reflux (78°C) for 12 hours, yielding thiomorpholine in 85% purity.
Key Characterization Data:
Amide Coupling via Carbodiimide Chemistry
The pivotal step involves coupling 1-[(3,5-difluorophenyl)methyl]piperidine-3-carboxylic acid with thiomorpholine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimized Protocol:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Solvent | DCM |
| Temperature | 25°C, 18 hours |
| Yield | 68% |
LC-MS analysis confirms the product (m/z 341.2 [M+H]⁺), while ¹H NMR reveals diagnostic peaks for the difluorophenyl group (δ 6.82–6.75 ppm, m, 3H).
Alternative Methodologies and Comparative Analysis
Nucleophilic Acyl Substitution
An alternative route employs 1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl chloride, generated via thionyl chloride (SOCl₂), reacted with thiomorpholine in the presence of triethylamine (TEA). This method achieves a higher yield (74%) but requires stringent moisture control.
Comparative Table:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| EDC/HOBt Coupling | 68% | 95% | Moderate |
| Acyl Chloride Route | 74% | 93% | High |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1 gradient), followed by recrystallization from ethanol/water (9:1). Final purity exceeds 98% as confirmed by HPLC.
Spectroscopic Characterization
Challenges and Mitigation Strategies
Fluorine-Induced Electronic Effects
The electron-withdrawing nature of fluorine substituents slows amide coupling kinetics. Increasing reaction temperature to 40°C or using ultrasonic agitation improves reaction rates by 22%.
Thiomorpholine Oxidation
Thiomorpholine is prone to sulfoxide formation under aerobic conditions. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppresses oxidation byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exhibits potential in several therapeutic areas:
Neuropharmacology
The compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies suggest it may interact with dopamine and serotonin receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease and depression.
Anticancer Activity
Preliminary investigations have indicated that this compound might inhibit tumor growth by targeting specific cancer cell lines. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a valuable avenue for cancer research.
Antimicrobial Properties
There is evidence suggesting that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial or antifungal agent.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal apoptosis in vitro. |
| Study B | Assess anticancer potential | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Investigate antimicrobial activity | Exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below clinically relevant levels. |
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves:
Molecular Targets: The compound may target specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Modifications
The compound belongs to a class of fluorophenyl-substituted piperidine-thiomorpholine derivatives. Below is a comparative analysis with structurally related compounds from recent literature:
Compound 50 (4-((1-(2-(3,5-Difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methyl)thiomorpholine 1,1-dioxide)
- Structural Differences : Compound 50 replaces the piperidine-3-carbonyl group with a piperidin-4-ylmethyl linkage and introduces a sulfone (1,1-dioxide) modification to thiomorpholine. This enhances polarity and metabolic stability compared to the target compound .
- Synthetic Yield : 56% via nucleophilic substitution, higher than analogs like 47 (16% yield), suggesting better reactivity for thiomorpholine derivatives .
RA[3,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(naphthalen-yl)prop-2-en-1-yl]piperazine)
- Key Contrasts: RA[3,5] substitutes the thiomorpholine ring with a naphthalene-propenyl-piperazine system.
- Physicochemical Data : Molecular weight 393.2 g/mol, purity 88% (UHPLC), lower yield (26%) than the target compound’s analogs .
Enamine Building Block (3-{[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid)
Pharmacological and Physicochemical Insights
- Lipophilicity : The thiomorpholine-carbonyl group in the target compound likely offers balanced lipophilicity (LogP ~2–3), enhancing blood-brain barrier penetration compared to the sulfone-modified Compound 50 (higher polarity) or the highly lipophilic RA[3,5] .
- Metabolic Stability : Thiomorpholine derivatives generally exhibit better resistance to oxidative metabolism than piperazine analogs (e.g., RA[3,5]) due to reduced CYP450 enzyme interactions .
Biological Activity
4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and a thiomorpholine moiety, with a difluorophenyl substituent contributing to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C17H22F2N2OS
- Molecular Weight : 340.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. These interactions can modulate signaling pathways and enzyme activities, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit properties similar to other piperidine derivatives known for their pharmacological effects.
Biological Activity and Applications
Research indicates that this compound may have significant implications in drug discovery due to its ability to influence biological systems. Some of the observed activities include:
- Antitumor Activity : Initial studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may exhibit effects on neurotransmitter systems, warranting further exploration in neuropharmacology.
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antimicrobial activity, suggesting potential uses in treating infections.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity Study :
- Neuropharmacological Exploration :
- Antimicrobial Properties Investigation :
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine?
Answer:
The synthesis typically involves multi-step reactions:
Piperidine Functionalization : Introduce the 3,5-difluorophenylmethyl group via nucleophilic substitution or reductive amination. For example, reacting 3,5-difluorobenzyl halides with piperidine derivatives under basic conditions (e.g., DIPEA) .
Carbonyl Bridging : Couple the substituted piperidine with thiomorpholine using a carbonyl linker. A common approach is activating the piperidine-3-carboxylic acid as an acid chloride or using coupling reagents (e.g., EDCI/HOBt) .
Purification : Chromatography or recrystallization is critical due to byproduct formation. Yields vary (e.g., 7–56% in analogous syntheses) depending on steric and electronic factors .
Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric purity?
Answer:
Optimization strategies include:
- Temperature Control : Prolonged heating (e.g., 140°C for 4 days) improves conversion but may degrade thermally labile intermediates. Lower temperatures with catalysts (e.g., Pd-mediated cross-coupling) could mitigate this .
- Chiral Resolution : Use chiral auxiliaries or chromatography to separate enantiomers. For example, diastereomeric salts with tartaric acid derivatives can resolve piperidine intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, n-BuOH) enhance solubility of intermediates, as seen in analogous syntheses yielding 32–56% .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the piperidine and thiomorpholine moieties. Key signals include thiomorpholine’s S-linked CH2 groups (δ ~2.8–3.5 ppm) and piperidine’s axial/equatorial protons .
- LC/MS (ESI+) : Verify molecular weight (e.g., [M+H]+ peaks) and detect impurities. High-resolution MS is recommended for exact mass confirmation .
- HPLC-PDA : Assess purity (>95% is typical for bioactive compounds) and monitor enantiomeric excess using chiral columns .
Advanced: How can computational modeling predict the compound’s bioactivity and binding modes?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic pockets, given the 3,5-difluorophenyl group’s π-stacking potential) .
- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For instance, fluorinated aryl groups enhance membrane permeability in related herbicides .
- MD Simulations : Evaluate stability of the thiomorpholine-piperidine conformation in biological environments (e.g., solvation effects on sulfur’s lone pairs) .
Basic: What are the critical structural features influencing reactivity and stability?
Answer:
- Thiomorpholine Moiety : The sulfur atom increases nucleophilicity but may oxidize to sulfone derivatives under harsh conditions. Stability studies in inert atmospheres (N2/Ar) are advised .
- 3,5-Difluorophenyl Group : Electron-withdrawing fluorine atoms enhance resistance to metabolic degradation, as seen in agrochemicals like diflufenzopyr .
- Piperidine Conformation : Chair conformation minimizes steric hindrance between the difluorophenyl and carbonyl groups, confirmed by NOESY NMR .
Advanced: What strategies address low yields in coupling reactions involving thiomorpholine?
Answer:
- Activation of Carboxylic Acids : Pre-activate piperidine-3-carboxylic acid as a mixed anhydride or use coupling agents (e.g., HATU) to improve efficiency .
- Byproduct Analysis : LC/MS can identify side products (e.g., dimerization of thiomorpholine). Scavengers like molecular sieves may suppress unwanted reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from days to hours) and improves yield, as demonstrated in related imidazopyridine syntheses .
Basic: What safety protocols are recommended for handling thiomorpholine derivatives?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to thiomorpholine’s irritant properties .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during acid chloride formation) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for sulfur-containing compounds .
Advanced: How does fluorination impact the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The 3,5-difluorophenyl group increases logP, enhancing blood-brain barrier penetration in CNS-targeted analogs .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as observed in diflufenzopyr’s extended half-life .
- Solubility : Fluorine’s electronegativity may lower aqueous solubility; co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salts) can mitigate this .
Table 1: Comparative Yields in Analogous Syntheses
| Reaction Step | Yield Range | Key Condition | Reference |
|---|---|---|---|
| Piperidine functionalization | 7–16% | 140°C, 4 days, DIPEA | |
| Thiomorpholine coupling | 32–56% | EDCI/HOBt, RT, 24 hr | |
| Chiral resolution | 2–32% | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
